molecular formula C12H9Cl2OP B7762838 1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene

1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene

Cat. No.: B7762838
M. Wt: 271.08 g/mol
InChI Key: QDWOIMWUGPSJMU-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene is an organophosphorus compound with the molecular formula C12H9Cl2OP. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. The compound is characterized by the presence of two 4-chlorophenyl groups attached to a phosphine oxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of di(4-chlorophenyl)phosphine oxide often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of flame retardants, plastic stabilizers, and other industrial chemicals[][3].

Mechanism of Action

The mechanism by which di(4-chlorophenyl)phosphine oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical transformations allows it to participate in complex biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to di(4-chlorophenyl)phosphine oxide include:

Uniqueness

1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes. Its ability to act as a versatile ligand and undergo various chemical reactions sets it apart from other similar compounds .

Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)phosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWOIMWUGPSJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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